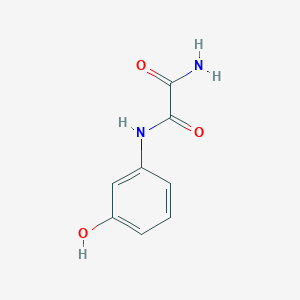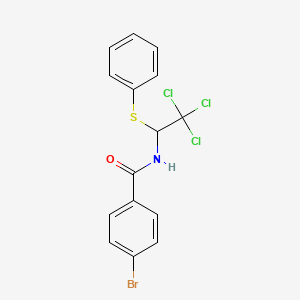![molecular formula C14H12N4O7S B11709771 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-methyl-3-nitrobenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to purify the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones or sulfonohydrazides.
Applications De Recherche Scientifique
N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites. Additionally, its nitro and hydroxyl groups can participate in redox reactions, influencing cellular pathways and exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonohydrazide groups enhances its potential for forming stable complexes and participating in diverse chemical reactions .
Propriétés
Formule moléculaire |
C14H12N4O7S |
|---|---|
Poids moléculaire |
380.33 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O7S/c1-9-2-4-12(7-13(9)18(22)23)26(24,25)16-15-8-10-6-11(17(20)21)3-5-14(10)19/h2-8,16,19H,1H3/b15-8+ |
Clé InChI |
MPJBPWFCWDGQDX-OVCLIPMQSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)

![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

